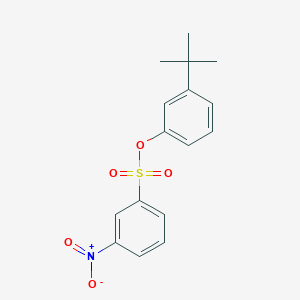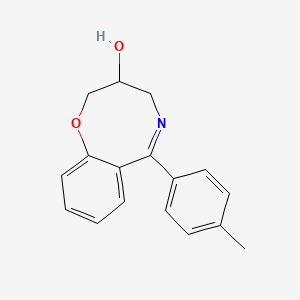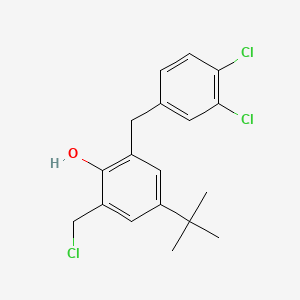
o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-: is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including a tert-butyl group, chloro substituents, and a dichlorophenyl moiety, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process often starts with the alkylation of o-cresol to introduce the tert-butyl group. This is followed by chlorination reactions to add the chloro substituents at specific positions on the aromatic ring. The final step involves coupling with a dichlorophenyl group under controlled conditions to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate efficient production.
化学反应分析
Types of Reactions: o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydrogen or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for developing new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and intermediates for various chemical processes.
作用机制
The mechanism of action of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.
相似化合物的比较
4,4’-Methylenebis(6-tert-butyl-o-cresol): This compound shares structural similarities but lacks the chloro and dichlorophenyl groups.
2,4-Dimethyl-6-tert-butylphenol: Another related compound with a tert-butyl group but different substitution pattern on the aromatic ring.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a sulfur linkage between two cresol units, differing in its sulfur-containing structure.
Uniqueness: The uniqueness of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
23843-04-1 |
|---|---|
分子式 |
C18H19Cl3O |
分子量 |
357.7 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(chloromethyl)-6-[(3,4-dichlorophenyl)methyl]phenol |
InChI |
InChI=1S/C18H19Cl3O/c1-18(2,3)14-8-12(17(22)13(9-14)10-19)6-11-4-5-15(20)16(21)7-11/h4-5,7-9,22H,6,10H2,1-3H3 |
InChI 键 |
PGJILCKOZFAXJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CCl)O)CC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


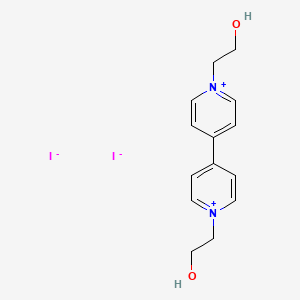
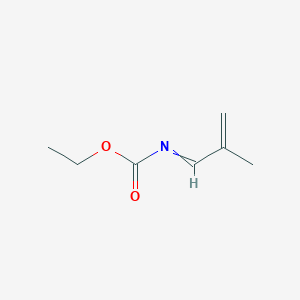
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

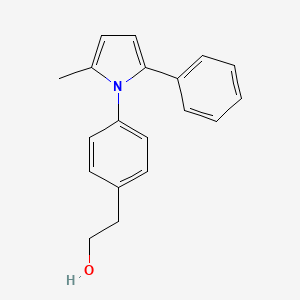
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
